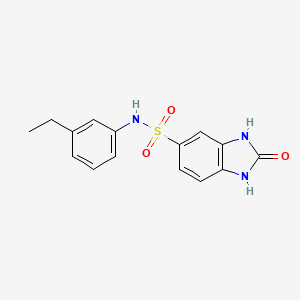
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide, also known as DCF, is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been developed through organic chemistry techniques. DCF has been shown to have various biochemical and physiological effects, which make it a promising candidate for further research.
Mechanism of Action
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide works by reacting with certain enzymes and proteins in the body. It has been shown to inhibit the activity of some enzymes and activate others. This compound also reacts with reactive oxygen species, leading to the generation of fluorescent products.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. This compound has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and has a consistent purity. Additionally, this compound has a high degree of specificity, which means that it can target specific enzymes and proteins. However, there are also limitations to the use of this compound. It can be toxic to cells at high concentrations, and its effects can be influenced by the experimental conditions.
Future Directions
There are several future directions for research on N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide. One potential direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to explore its use as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, further research could be done to optimize the synthesis method for this compound and to improve its specificity and effectiveness in lab experiments.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in scientific research. It has been shown to have various biochemical and physiological effects, which make it a promising candidate for further research. Its mechanism of action involves reacting with certain enzymes and proteins in the body, and it has several advantages and limitations for use in lab experiments. There are several future directions for research on this compound, which could lead to new discoveries and applications in the field of biomedical research.
Synthesis Methods
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide can be synthesized through a multistep organic synthesis process. The first step involves the preparation of 3-(5-methyl-2-furyl)acrylic acid, which is then reacted with 3,4-dichloroaniline to form the intermediate product. This intermediate is then subjected to further reactions to produce this compound.
Scientific Research Applications
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have potential applications in scientific research. It has been used as a tool to study the mechanism of action of various enzymes and proteins. This compound is also used as a fluorescent probe to detect the presence of reactive oxygen species in cells. Additionally, it has been used as a photosensitizer in photodynamic therapy.
Properties
IUPAC Name |
(E)-N-(3,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-9-2-4-11(19-9)5-7-14(18)17-10-3-6-12(15)13(16)8-10/h2-8H,1H3,(H,17,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJJNFMROHMTEH-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(2-ethoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5774659.png)


![2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5774679.png)
![3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5774683.png)

![methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate](/img/structure/B5774695.png)
![4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5774698.png)

![2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5774714.png)
![methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5774717.png)



